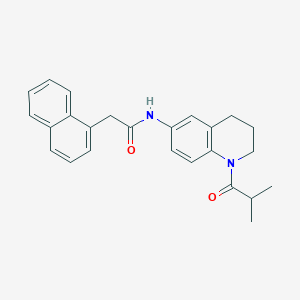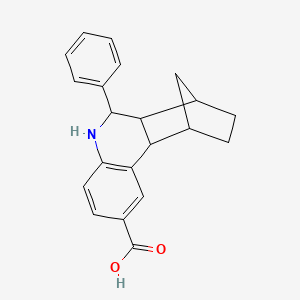
5,6,6a,7,8,9,10,10a-Octahydro-6-phenyl-7,10-methanophenanthridine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5,6,6a,7,8,9,10,10a-Octahydro-6-phenyl-7,10-methanophenanthridine-2-carboxylic acid” is a complex organic molecule. Its molecular formula is C21H21NO2 . It is related to other compounds such as N-(3-Methoxypropyl)-6-phenyl-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridine-2-carboxamide .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. The InChI code for this compound is 1S/C21H21NO2/c23-21(24)15-8-9-17-16(11-15)18-13-6-7-14(10-13)19(18)20(22-17)12-4-2-1-3-5-12/h1-5,8-9,11,13-14,18-20,22H,6-7,10H2,(H,23,24) .Physical And Chemical Properties Analysis
The molecular weight of this compound is 319.4 g/mol . Other physical and chemical properties such as solubility, melting point, and boiling point are not available in the sources I found.Aplicaciones Científicas De Investigación
Photochemistry and Radical Reactions
Research by DeCosta and Pincock (1993) explored the photochemistry of certain naphthylmethyl esters, closely related to the structure of the compound . They demonstrated how radical pairs and ion pairs play a crucial role in the chemical reactions under photochemical conditions. Such studies are fundamental in understanding the photochemical behavior of complex organic compounds, including 5,6,6a,7,8,9,10,10a-Octahydro-6-phenyl-7,10-methanophenanthridine-2-carboxylic acid (DeCosta & Pincock, 1993).
Synthetic Applications in Organic Chemistry
A study by Coppola, Hardtmann, and Pfister (1982) on the synthesis and reactions of specific oxazine diones demonstrates the broader context of synthetic applications in organic chemistry. Their work on derivatives and reaction pathways provides insights into the synthetic versatility of compounds, including the one of interest, offering a perspective on its potential uses in synthetic organic chemistry (Coppola, Hardtmann, & Pfister, 1982).
Propiedades
IUPAC Name |
10-phenyl-9-azatetracyclo[10.2.1.02,11.03,8]pentadeca-3(8),4,6-triene-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO2/c23-21(24)15-8-9-17-16(11-15)18-13-6-7-14(10-13)19(18)20(22-17)12-4-2-1-3-5-12/h1-5,8-9,11,13-14,18-20,22H,6-7,10H2,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEIGAFLQZLAFNK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C3C2C4=C(C=CC(=C4)C(=O)O)NC3C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6,6a,7,8,9,10,10a-Octahydro-6-phenyl-7,10-methanophenanthridine-2-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide](/img/structure/B2379709.png)
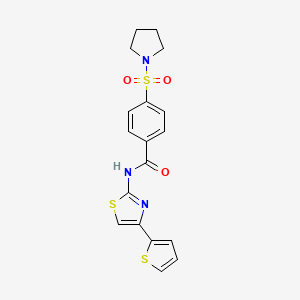
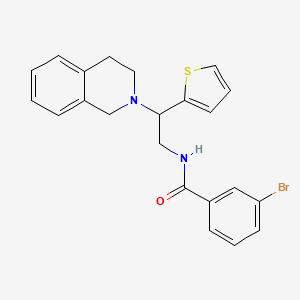
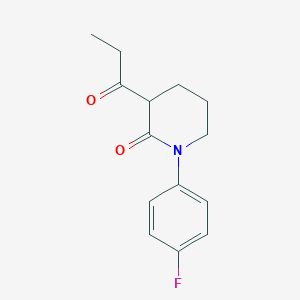
![2-({3-[2-(1H-indol-3-yl)ethyl]-4-oxo-3,4-dihydropteridin-2-yl}thio)-N-(4-methylphenyl)acetamide](/img/structure/B2379717.png)
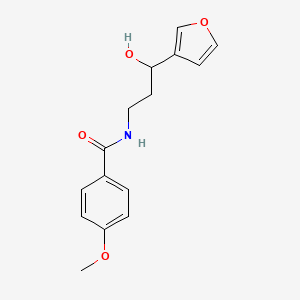
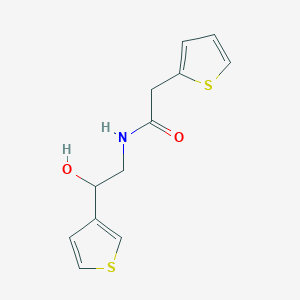
![2-amino-N-(2-chlorophenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2379721.png)

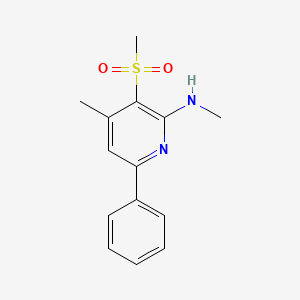
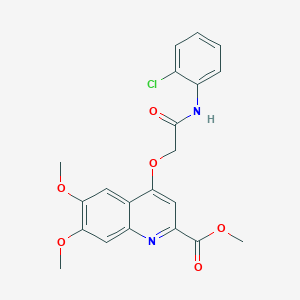

![2-[[(1R,3S)-1-Hydroxy-3-methylcyclohexyl]methylamino]-N-methylacetamide](/img/structure/B2379730.png)
